4-Hydroxycarbazole
Overview
Description
Synthesis Analysis
The synthesis of carbazoles, including 4-Hydroxycarbazole, can be accomplished through several synthetic strategies. Recent advances highlight methods such as transition-metal catalyzed C-H functionalization, metal-free cyclization, three-component reactions, and electrophilic iodocyclizations starting from indole templates. These approaches provide routes to diversely substituted carbazoles with potential pharmacological activities (Aggarwal, Sushmita, & Verma, 2019). Moreover, the synthesis of multi-substituted carbazole alkaloids and their antioxidant activities have been explored, demonstrating the versatility of carbazole synthesis in yielding compounds with significant biological properties (Hieda, 2017).
Scientific Research Applications
Synthesis of Adrenergic Receptor Agonists : 4-Hydroxycarbazole is utilized in synthesizing the β3 adrenergic receptor agonist LY377604 and its metabolite. This is significant in the field of medicinal chemistry (Czeskis & Wheeler, 2005).
Inactivation of Potassium Channels : This compound enhances the inactivation of Kv1.4 potassium channels, which could have implications in controlling abnormal neuronal firing (Zhang et al., 2018).
Precursor for β-Adrenoreceptor Antagonists : It serves as a precursor for the enantiospecific synthesis of β2-adrenoreceptor antagonists like carazolol and carvedilol, which have important pharmacological applications (Brütting et al., 2016).
Electron Donor in Optical Chromophores : 4-Hydroxycarbazole is used as an electron donor in novel nonlinear optical chromophores with improved electro-optic activity, which has implications in materials science (Zhou et al., 2013).
Biological Properties : Hydroxybenzoic acids, including 4-HBA, exhibit various functional biological properties such as antibacterial, anticancer, antidiabetic, antiaging, antiviral, and anti-inflammatory activities (Kim et al., 2020).
Mutagenic Properties : It is identified as a mutagenic compound, increasing thioguanine resistance in cells, which is relevant for genetic studies and understanding mutagenesis (Rasmussen et al., 1991).
Application in Neurological Studies : 4-HBA is used as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion, highlighting its role in neurological research (Liu et al., 2002).
Anti-inflammatory and Antioxidant Activities : Novel 4-Hydroxycarbazole derivatives demonstrate good anti-inflammatory and antioxidant activities in vitro, indicating potential therapeutic applications (Muniyappan et al., 2017).
Intermediate for Value-Added Bioproducts : It's a promising intermediate for value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Antibacterial Activities : Some derivatives have shown antibacterial activities against various bacterial strains, which is crucial in the development of new antibiotics (Sahoo et al., 2015).
Study of Intracellular Calcium Channels : It's used as an alternative to caffeine for studying intracellular Ca2+ channels, which is important in physiological and pharmacological research (Tovey et al., 1998).
Environmental Applications : The degradation of 4-hydroxybenzoic acid by combined ultrasound irradiation and catalytic wet peroxide oxidation has environmental applications (Nikolopoulos et al., 2004).
Longevity and Stress Resistance in Organisms : Its treatment increases longevity and stress resistance in organisms like C. elegans, demonstrating its potential in aging and stress studies (Kim, Jeon, & Cha, 2014).
Endocrine Regulation and Toxicity Studies : P450 1B1 catalyzes its hydroxylation, which is likely to participate in endocrine regulation and the toxicity of estrogens, pertinent to studies in endocrinology and toxicology (Hayes et al., 1996).
Plant Stress Responses : Grapevine root cells may resist 4-HBA stress by increasing their number and enhancing their antioxidant defense system, relevant in plant biology (Liu et al., 2019).
Substrate Transport Studies : In Klebsiella pneumoniae, 4-HBA uptake is driven by electrical potential and has a high affinity for its substrate, important in microbiological transport studies (Allende et al., 1993).
Carcinogenicity Assessment : A study assessed the metabolism and carcinogenicity of LY377604, a β-adrenergic receptor modulator containing carbazole structure, which is crucial in drug safety and toxicology (He et al., 2011).
Biosensor Development : The sBAD biosensor is used for detecting benzoic acid derivatives in Saccharomyces cerevisiae, highlighting its utility in biosensor technology and metabolic engineering (Castaño-Cerezo et al., 2020).
Root Secretion Regulation in Plants : 4-HBA regulates grapevine root secretion characteristics, which can cause replant disease, indicating its role in agricultural science (Liu et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9H-carbazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHATPGKDSULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200584 | |
Record name | 4-Hydroxycarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycarbazole | |
CAS RN |
52602-39-8 | |
Record name | 4-Hydroxycarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52602-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxycarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-carbazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95E7727V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.